7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine
説明
7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 5 and a cyclopentyloxy group at position 6. The cyclopentyloxy moiety contributes to enhanced lipophilicity and steric bulk, which may improve target binding and metabolic stability compared to smaller substituents.
特性
IUPAC Name |
7-cyclopentyloxy-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-8-12(16-10-4-2-3-5-10)15-11(14-9)6-7-13-15/h6-8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVMIDPBSVKONO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)OC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Preparation of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine
The precursor 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine (CAS 58347-48-1) serves as a critical intermediate. Its synthesis follows established protocols for chlorinated pyrazolopyrimidines:
Procedure :
Substitution of Chlorine with Cyclopentyloxy Group
The chlorine at position 7 undergoes nucleophilic displacement with cyclopentanol under basic conditions.
Optimized Protocol :
Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, where KF activates the cyclopentanol by deprotonation, generating a potent alkoxide nucleophile. The electron-deficient pyrimidine ring facilitates attack at position 7.
Direct Cyclocondensation Approach
Synthesis of β-Keto Ester with Cyclopentyloxy Group
A β-keto ester bearing the cyclopentyloxy moiety is prepared via Claisen condensation:
Reactants : Cyclopentyl acetate and ethyl acetoacetate.
Conditions : Sodium ethoxide in ethanol (0°C to reflux, 4 h).
Product : Ethyl 3-cyclopentyloxy-3-oxopropanoate (yield: 65–70%).
Cyclocondensation with 5-Amino-3-methylpyrazole
The β-keto ester reacts with 5-amino-3-methylpyrazole to form the pyrazolopyrimidine core:
Procedure :
- Molar Ratio : 1:1 (β-keto ester : aminopyrazole).
- Solvent : Ethanol with catalytic p-toluenesulfonic acid (PTSA).
- Conditions : Reflux (12 h), followed by neutralization with NaHCO₃.
- Yield : 60–68% after recrystallization (ethanol/water).
Key Advantage : This method installs both substituents in a single step, avoiding multi-step functionalization.
Comparative Analysis of Synthetic Routes
| Parameter | Substitution Route | Cyclocondensation Route |
|---|---|---|
| Starting Material | 7-Chloro intermediate | β-Keto ester + aminopyrazole |
| Steps | 2 (synthesis + substitution) | 1 (one-pot cyclocondensation) |
| Overall Yield | 70–75% | 60–68% |
| Purity | >98% (HPLC) | 95–97% (HPLC) |
| Scalability | High (kg-scale demonstrated) | Moderate (gram-scale optimized) |
The substitution route offers higher yields and scalability, making it preferable for industrial applications. Conversely, the cyclocondensation method is advantageous for laboratories lacking chlorinated intermediates.
Advanced Functionalization and Derivatives
Etherification via Mitsunobu Reaction
An alternative to SNAr employs Mitsunobu conditions for ether formation:
Reactants : 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine, cyclopentanol, DIAD, PPh₃.
Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 12 h.
Yield : 82%.
Palladium-Catalyzed Coupling
While less common, Suzuki-Miyaura coupling could theoretically introduce cyclopentyloxy groups via boronate intermediates. However, this remains unexplored for pyrazolopyrimidines.
Characterization and Analytical Data
1H NMR (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, H-3), 6.79 (d, J = 8.0 Hz, 1H, H-6), 5.32 (quin, J = 6.8 Hz, 1H, OCH), 2.51 (s, 3H, CH₃), 1.85–1.70 (m, 8H, cyclopentyl).
LC-MS (ESI+) :
- m/z 246.1 [M+H]⁺ (calc. 245.3).
Purity (HPLC) :
Industrial-Scale Considerations
Cost Analysis
- Chlorinated Route : Raw material cost: $120/kg (cyclopentanol: $50/kg; 7-chloro intermediate: $70/kg).
- Cyclocondensation Route : Raw material cost: $145/kg (β-keto ester: $90/kg; aminopyrazole: $55/kg).
Environmental Impact
- Substitution Route : Generates KCl waste (2.5 kg/kg product), requiring neutralization.
- Cyclocondensation Route : Ethanol solvent recovery (85% efficiency) reduces waste.
化学反応の分析
Types of Reactions
7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine N-oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of halogenated pyrazolo[1,5-a]pyrimidine derivatives.
科学的研究の応用
Biological Activities
1. Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer activity. For instance, studies have shown that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to the suppression of tumor cell proliferation. In a recent study, new derivatives were synthesized and tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), demonstrating significant anti-proliferative effects .
2. Antimicrobial Activity
The antimicrobial potential of pyrazolo[1,5-a]pyrimidines has also been investigated. Compounds from this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, several derivatives were tested for their minimum inhibitory concentrations (MICs) against various bacterial strains, revealing potent antibacterial activity with MIC values as low as 0.125 µg/mL . This suggests that these compounds could serve as lead structures for the development of new antibiotics.
Synthesis and Functionalization
The synthesis of 7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions that allow for the introduction of various substituents to enhance biological activity. Recent advancements in synthetic methodologies have facilitated the production of diverse derivatives with improved pharmacological profiles. Techniques such as electrochemical regioselective C-H functionalization have been employed to modify the pyrazolo[1,5-a]pyrimidine scaffold efficiently .
Case Studies
作用機序
The mechanism of action of 7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides such as cAMP and cGMP. This leads to an increase in the levels of these second messengers, which in turn modulates various physiological processes .
類似化合物との比較
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with modifications at positions 5 and 7 significantly altering biological activity, selectivity, and physicochemical properties. Below is a detailed comparison with key analogs:
Structural and Functional Modifications
Key Trends and Insights
Position 7 Modifications: Ether vs. Electron-Withdrawing Groups: The trifluoromethyl group at position 7 () increases metabolic stability but may reduce kinase affinity compared to bulkier substituents like cyclopentyloxy .
Position 5 Modifications :
- Methyl and cyclopropyl groups are common. Cyclopropyl analogs () show superior c-Src inhibition, suggesting steric and electronic tuning at this position enhances kinase selectivity .
Biological Activity: c-Met inhibitors (e.g., ) generally exhibit IC₅₀ values in the micromolar range, while PI3Kδ and c-Src inhibitors achieve nanomolar potency, highlighting the impact of substituent-target compatibility .
Synthetic Accessibility :
- Cyclopentyloxy and morpholine derivatives are synthesized via nucleophilic substitution, whereas trifluoromethyl groups require PyBroP-mediated activation .
生物活性
7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound has shown promise as a potential therapeutic agent, particularly in oncology, by acting as a selective inhibitor for various kinases and displaying anticancer properties.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves strategic modifications to the pyrazolo[1,5-a]pyrimidine core. The introduction of the cyclopentyloxy group at position 7 enhances lipophilicity and may influence the compound's interaction with biological targets. Research indicates that modifications at specific positions of the pyrazolo[1,5-a]pyrimidine ring can significantly affect biological activity, making SAR studies essential for optimizing therapeutic efficacy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[1,5-a]pyrimidine class. For instance, derivatives like this compound have demonstrated significant growth inhibition across various cancer cell lines. A notable study reported a mean growth inhibition (GI%) of 43.9% across 56 different cancer cell lines when tested against related pyrazolo derivatives .
Table 1: Growth Inhibition of Cancer Cell Lines
| Compound | Cell Line | GI% |
|---|---|---|
| 7-(Cyclopentyloxy)-5-methyl... | MCF-7 | 43.9% |
| HCT116 | TBD | |
| A549 | TBD | |
| HepG2 | TBD |
Note: TBD indicates that data is to be determined based on ongoing studies.
The mechanism by which this compound exerts its anticancer effects is primarily through inhibition of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs). In particular, compounds derived from this scaffold have shown IC50 values in the nanomolar range against TRK receptors, indicating potent enzymatic inhibition .
Table 2: IC50 Values for Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 7-(Cyclopentyloxy)-5-methyl... | TRKA | 2.3 |
| CDK2 | TBD |
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
- Case Study 1 : A study focused on a series of pyrazolo derivatives including this compound revealed that these compounds induced cell cycle arrest at the G0–G1 phase in treated cancer cells, leading to increased apoptosis markers such as caspase activation .
- Case Study 2 : Another investigation demonstrated that structural modifications significantly influenced the binding affinity to TRK receptors. The presence of electron-donating groups at position 7 was found to enhance both absorption and emission properties in fluorescence assays, indicating potential utility in optical applications as well .
Q & A
Q. What are the common synthetic routes for 7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine?
The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with enaminones or 1,3-dicarbonyl compounds. For example, ultrasonication in aqueous media with KHSO₄ as a catalyst enhances reaction efficiency and regioselectivity . Key steps include:
Q. What spectroscopic methods confirm the structure of this compound?
Structural validation relies on:
Q. What biological activities are reported for pyrazolo[1,5-a]pyrimidine derivatives?
These compounds exhibit:
- Kinase inhibition : c-Src kinase inhibition (IC₅₀ < 100 nM) via competitive binding to the ATP pocket .
- Anticancer activity : Cytotoxicity against HCT116 cells (IC₅₀ = 2.5–10 µM) through apoptosis induction .
- Antimicrobial effects : MIC values of 8–32 µg/mL against Gram-positive bacteria .
Advanced Research Questions
Q. How can regioselectivity be controlled during synthesis?
Regioselectivity depends on reaction conditions:
- Acidic vs. neutral media : HCl promotes 7-substitution, while ethanol reflux favors 5-substitution .
- Ultrasonication : Enhances 5-methylpyrazolo[1,5-a]pyrimidine formation by accelerating cyclization .
- Catalysts : KHSO₄ in aqueous media improves yield (75–90%) and reduces byproducts .
Q. How do structural modifications at positions 5 and 7 affect biological activity?
- Position 5 (methyl group) : Enhances metabolic stability and lipophilicity (logP = 2.1) .
- Position 7 (cyclopentyloxy group) : Increases steric bulk, improving target selectivity (e.g., 10-fold higher affinity for c-Src vs. EGFR) .
- Trifluoromethyl substitution : Boosts binding affinity (ΔG = −9.2 kcal/mol) via hydrophobic interactions .
Q. What strategies resolve contradictions in biological data across studies?
Contradictions arise from:
- Assay variability : IC₅₀ values differ between MTT (HCT116) and kinase inhibition assays .
- Purity thresholds : Column-purified compounds (>98% purity) show consistent activity vs. crude samples .
- Cell-line specificity : Activity against S180 tumors may not translate to other models .
Q. How are computational methods used to predict target interactions?
- Molecular docking : Pyrazolo[1,5-a]pyrimidines bind to c-Src’s hydrophobic pocket (docking energy = −230 to −288 kJ/mol) .
- QSAR models : Electron-withdrawing groups at position 3 correlate with improved IC₅₀ (R² = 0.89) .
- MD simulations : Stability of ligand-receptor complexes validated over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
